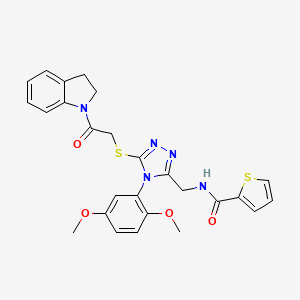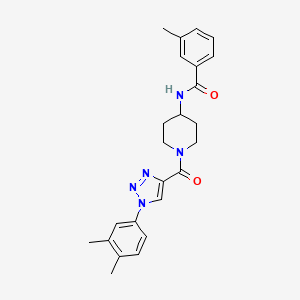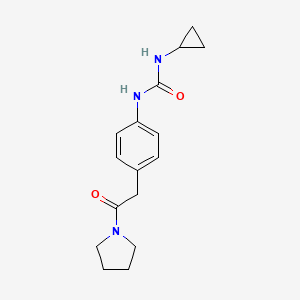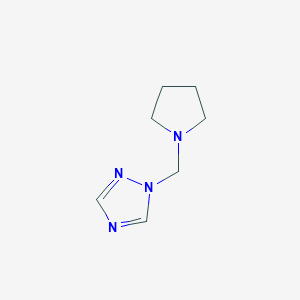
1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- Synthesis of Pyrrolidine Derivatives : Research has shown that 1,2,4-triazole scaffolds, similar to 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, are crucial in the synthesis of clinical drugs. A study demonstrated the successful synthesis of novel amides and amines derivatives using a related triazole salt, indicating the potential for developing a variety of pharmacologically active compounds (Prasad et al., 2021).
Biological Activities
- Antibacterial and Antifungal Activities : Triazole derivatives, including those similar to 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, have been shown to exhibit significant antibacterial and antifungal activities. This was demonstrated in a study where new triazole derivatives containing a pyridine unit were synthesized and found to have plant growth regulatory and antifungal properties (Liu et al., 2007).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazole derivatives have been studied for their role in corrosion inhibition. A specific study found that certain triazole derivatives could effectively inhibit corrosion in mild steel, suggesting potential applications in industrial corrosion protection (Ma et al., 2017).
Antimicrobial Properties
- Antimicrobial Activity : The antimicrobial properties of 1,2,4-triazole derivatives have been extensively researched. For instance, various derivatives have shown efficacy against different microbial strains, indicating their potential as antimicrobial agents (Karpun & Polishchuk, 2021).
Luminescence Applications
- Luminescence in Complexes : 1,2,4-triazole derivatives have been utilized in the synthesis of complexes that exhibit luminescence. This application is significant in the development of new materials for optoelectronic devices (Gusev et al., 2011).
Sensor Development
- Fluorescence Chemosensors : The synthesis of 1,2,4-triazole derivatives has been employed in the development of fluorescence chemosensors, useful for detecting specific ions in biological and environmental settings (Wang et al., 2021).
Anti-Inflammatory and Antimalarial Activities
- Anti-Inflammation and Antimalarial Properties : Research has also demonstrated the potential of 1,2,4-triazole derivatives in exhibiting anti-inflammatory and antimalarial activities, showing promise for therapeutic applications (Meva et al., 2021).
Eigenschaften
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCEWHXXTUMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

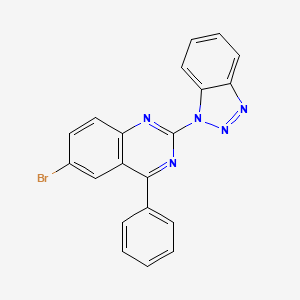

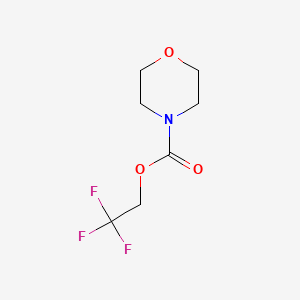
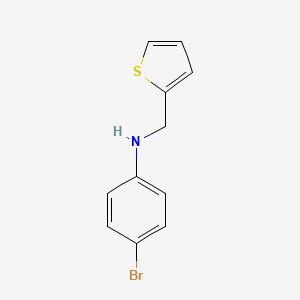
![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)
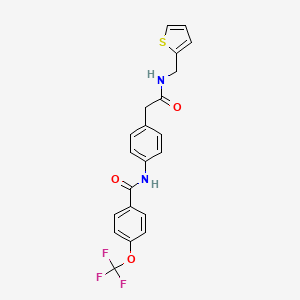
![2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2656190.png)


![2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2656194.png)
